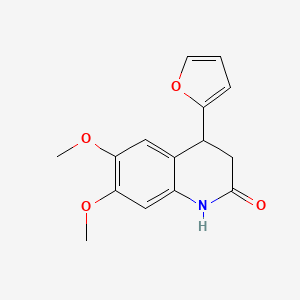![molecular formula C17H20N2O4S B4413684 N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4413684.png)
N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide, also known as ISA-247, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as calcineurin inhibitors, which are used to suppress the immune system in order to prevent organ rejection in transplant patients. In recent years, ISA-247 has also been investigated for its potential use in treating a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.
Mechanism of Action
The mechanism of action of N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide involves the inhibition of calcineurin, a key enzyme involved in the activation of T cells. By inhibiting calcineurin, this compound is able to suppress the immune response and reduce inflammation. This makes it a potential treatment for a range of autoimmune diseases, where the immune system is overactive and causing damage to the body's own tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit calcineurin. This leads to a reduction in the activity of T cells, which are responsible for initiating and maintaining the immune response. In addition, this compound has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide for lab experiments is its specificity for calcineurin inhibition. Unlike other calcineurin inhibitors, such as cyclosporine, this compound does not inhibit other enzymes or pathways that may be important for normal cellular function. This makes it a valuable tool for studying the role of calcineurin in immune function and disease.
One limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, its potency and efficacy may vary depending on the specific disease or condition being studied.
Future Directions
There are several potential future directions for research on N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide. One area of interest is its potential use in combination with other immunosuppressive drugs, such as steroids or biologic agents. Another area of interest is its potential use in treating other autoimmune diseases, such as lupus or inflammatory bowel disease. Finally, there is ongoing research into the development of new calcineurin inhibitors that may have improved efficacy or fewer side effects than current drugs, including this compound.
Scientific Research Applications
N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in a range of autoimmune diseases. In preclinical studies, it has been shown to be effective in suppressing the immune response and reducing inflammation. In particular, it has been shown to inhibit the activity of calcineurin, a key enzyme involved in the activation of T cells, which play a critical role in the immune response.
properties
IUPAC Name |
N-[4-[(4-propan-2-yloxyphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(2)23-16-8-4-15(5-9-16)19-24(21,22)17-10-6-14(7-11-17)18-13(3)20/h4-12,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKNDVUSKMFPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-dimethyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4413613.png)
![6-methyl-4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4413617.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B4413620.png)
![4-(3-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4413628.png)

![3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4413641.png)
![1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4413650.png)


![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B4413673.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine](/img/structure/B4413691.png)

